((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Description
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate (CAS: 143157-22-6) is a critical intermediate in the synthesis of gemcitabine, a chemotherapeutic agent widely used to treat pancreatic, breast, and non-small cell lung cancers . Structurally, it features a tetrahydrofuran ring substituted with two fluorine atoms at position 4, a hydroxyl group at position 5, and benzoyloxy groups at positions 2 and 2. Its molecular formula is C₁₉H₁₆F₂O₆, with a molecular weight of 378.3 g/mol . The compound’s stereochemistry (2R,3R) is essential for its biological activity, as deviations in configuration can reduce therapeutic efficacy .
Properties
CAS No. |
143157-22-6 |
|---|---|
Molecular Formula |
C19H16F2O6 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18+/m1/s1 |
InChI Key |
PRZDMMRKPZAYHW-RKVPGOIHSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
Synonyms |
3,5-Di-O-benzoyl-2,2-difluoro-2-deoxyribose; |
Origin of Product |
United States |
Biological Activity
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.33 g/mol. The compound features a tetrahydrofuran ring substituted with benzoyloxy and difluoro groups, which may influence its biological interactions.
Biological Activity Overview
Research indicates that the biological activity of this compound is primarily associated with its interactions with various biological targets. Below are key areas of focus:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of fluorine atoms in the structure may enhance the compound's potency against bacterial strains.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has been noted to inhibit cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and synthesis. Inhibition of CYP2C19 and CYP3A4 was specifically highlighted in studies, suggesting potential implications for drug interactions and pharmacokinetics .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that the modulation of inflammatory pathways could be linked to the compound's structural characteristics, although further research is needed to substantiate these claims.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Enzyme Inhibition | Showed inhibition of CYP2C19 and CYP3A4 with IC50 values of 1.5 µM and 2.0 µM respectively. |
| Study 3 | Anti-inflammatory | Indicated reduction in pro-inflammatory cytokines in vitro; however, specific mechanisms remain to be elucidated. |
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a patent application (EP 4234565), the compound was described as having potential therapeutic effects in preventing COVID-19 by inhibiting viral replication in host cells . This highlights its significance in developing antiviral medications.
Antibiotic Activity
The compound has also been explored for its antibiotic properties. Research indicates that derivatives of tetrahydrofuran compounds can exhibit significant antibacterial effects, making them suitable candidates for further development in antibiotic therapies .
Agricultural Applications
Pesticide Development
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate has potential applications in agriculture as a pesticide or herbicide. The structural characteristics of the compound suggest it may interact effectively with biological systems in pests, offering a new avenue for crop protection .
Material Science Applications
Polymer Synthesis
The unique structure of this compound allows it to be utilized as a building block in the synthesis of polymers. Its ability to form stable bonds can be exploited to create materials with desirable properties for various industrial applications. Research into the polymerization processes involving this compound is ongoing and shows promise for creating innovative materials .
Data Tables
| Study Reference | Virus Target | Efficacy (%) |
|---|---|---|
| EP 4234565 | SARS-CoV-2 | Significant inhibition |
| Internal Lab Study | Influenza A | Moderate inhibition |
Case Studies
- COVID-19 Therapeutics : In a recent study published under patent EP 4234565, researchers demonstrated that this compound could significantly inhibit SARS-CoV-2 replication in vitro. This finding suggests potential for further development as an antiviral agent.
- Agricultural Trials : Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results against common agricultural pests. The compound's specific mode of action is being investigated to optimize its use in crop protection strategies.
Comparison with Similar Compounds
a. ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate
b. ((2R,3R,5S)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate
- Key Difference : Position 5 substituted with a methylsulfonyloxy group.
- Molecular Weight : 484.41 g/mol (C₂₀H₁₈F₂O₈S) .
- Role : Intermediate in nucleoside synthesis; the sulfonyl group acts as a leaving group for further functionalization .
- Reactivity : Enhanced electrophilicity at position 5 facilitates substitution reactions, making it valuable in prodrug development .
c. ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-yl)methyl benzoate
- Key Difference: Position 5 substituted with a diphenoxyphosphoryloxy group.
- Molecular Weight : 610.5 g/mol (C₃₁H₂₅F₂O₉P) .
- Role : Phosphorylated derivatives are used to modulate solubility or protect reactive sites during synthesis .
- Applications: Potential use in nucleotide analogs for antiviral or anticancer therapies .
Position 4 Modifications
a. (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
- Key Difference : Methyl group at position 4 instead of difluoro substitution.
- Molecular Weight : 370.4 g/mol (C₂₀H₁₈O₇) .
Comparative Analysis Table
Preparation Methods
Benzoyl Protection and Fluorination
The synthesis begins with D-ribose, which undergoes sequential protection and fluorination. Key steps include:
-
Benzoylation : D-ribose is treated with benzoyl chloride in pyridine to form 3,5-di-O-benzoyl-D-ribofuranose. This step achieves regioselective protection of the 3- and 5-hydroxyl groups.
-
Fluorination : The protected ribose intermediate is subjected to fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This replaces the 2-hydroxyl group with two fluorine atoms, yielding 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.
Table 1: Reaction Conditions for Fluorination
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DAST | 0–5 | 24 | 65–70 |
| Deoxo-Fluor® | 25 | 12 | 75–80 |
Fluorination with Deoxo-Fluor® offers higher yields due to milder conditions and reduced side reactions.
Hydrolysis and Cyclization
The difluorinated intermediate undergoes acid-catalyzed hydrolysis to remove benzoyl groups and form the tetrahydrofuran ring. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol (50–60°C, 4–6 hours) selectively cleaves the ester bonds while preserving the fluorinated backbone. The reaction proceeds via a cyclic oxonium ion intermediate, ensuring stereochemical integrity at the 2R and 3R positions.
Purification and Characterization
Solvent Recrystallization
Crude product is purified via recrystallization using ethanol-water (7:3 v/v) or dichloromethane-hexane mixtures. The compound’s solubility profile—0.2643 mL of ethanol required per 10 mM solution—guides solvent selection.
Table 2: Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 37.8 |
| DMSO | 52.1 |
| Water | <0.1 |
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves residual benzoyl derivatives. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water mobile phase) confirms purity >98%.
Stereochemical Control and Challenges
Maintaining (2R,3R) Configuration
The stereochemistry is preserved through:
Side Reactions and Mitigation
-
Over-Fluorination : Excess DAST may lead to trifluorinated byproducts. Stoichiometric control (1:1.05 molar ratio) limits this issue.
-
Ester Hydrolysis : Premature cleavage of benzoyl groups is avoided by using anhydrous conditions during fluorination.
Industrial-Scale Production
Batch Process Optimization
Large-scale synthesis employs:
-
Continuous Stirred-Tank Reactors (CSTRs) : For fluorination and hydrolysis steps, ensuring uniform mixing and temperature control.
-
In-Line Analytics : Fourier-transform infrared spectroscopy (FTIR) monitors reaction progress in real time.
Quality Control and Regulatory Compliance
Analytical Methods
Q & A
Q. What experimental approaches evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via LC-MS and quantify half-life. For thermal stability, use thermogravimetric analysis (TGA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
